Product packaging for 2-Methyl-2-(phenylthio)propan-1-amine(Cat. No.:)

2-Methyl-2-(phenylthio)propan-1-amine

Cat. No.: B8480016
M. Wt: 181.30 g/mol
InChI Key: MCOJGIXGLDCRQE-UHFFFAOYSA-N
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Description

Significance within Organosulfur and Amine Chemistry

Organosulfur compounds, particularly thioethers, are of significant importance in both biological and synthetic chemistry. The thioether linkage in 2-Methyl-2-(phenylthio)propan-1-amine is noteworthy for its stability and the unique electronic properties it imparts to the molecule. Thioethers are known to be key constituents in a variety of natural products and pharmaceuticals. In synthetic chemistry, the sulfur atom can be readily oxidized to form sulfoxides and sulfones, which are versatile intermediates for a wide range of chemical transformations. The phenylthio group, in particular, can influence the reactivity of adjacent functional groups and can be a target for various synthetic modifications.

Amines, especially primary amines, are fundamental building blocks in organic synthesis and are ubiquitous in biologically active compounds, including amino acids, neurotransmitters, and pharmaceuticals. The primary amine group in this compound serves as a versatile handle for the introduction of a wide array of functional groups through reactions such as alkylation, acylation, and condensation. The presence of both a nucleophilic amine and a thioether within the same molecule offers the potential for intramolecular reactions and the synthesis of novel heterocyclic systems. The interplay between these two functional groups can lead to unique reactivity and the development of new synthetic methodologies.

Structural Characteristics and Synthetic Challenges Associated with the this compound Scaffold

The scaffold of this compound is characterized by a quaternary carbon atom, which is a carbon atom bonded to four other carbon or heteroatoms. This structural feature presents a significant synthetic challenge due to the steric hindrance associated with the formation of such a congested center. The synthesis of molecules with quaternary carbons often requires specialized synthetic methods and careful optimization of reaction conditions.

The construction of the this compound scaffold would likely involve the formation of either the carbon-sulfur or the carbon-nitrogen bond at a sterically hindered position. Potential synthetic routes could include the nucleophilic substitution of a neopentyl-type halide with a thiophenolate anion, followed by the introduction of the amine functionality, or vice-versa. However, SN2 reactions at sterically hindered centers are notoriously difficult. Alternative strategies might involve the ring-opening of a strained heterocyclic precursor or the use of radical-based methodologies to form the key carbon-heteroatom bonds. The presence of both a nucleophilic amine and a potentially reactive thioether in the same molecule also necessitates the use of protecting groups during synthesis to avoid unwanted side reactions.

Table 1: Predicted Structural Parameters of this compound

ParameterPredicted ValueBasis of Prediction
C-S Bond Length~1.82 ÅBased on typical C-S single bond lengths in alkyl aryl sulfides.
C-N Bond Length~1.47 ÅBased on the C-N bond length in neopentylamine smolecule.com.
C-S-C Bond Angle~105°Typical for dialkyl sulfides, influenced by the steric bulk of the neopentyl and phenyl groups.
H-N-H Bond Angle~106°Similar to other primary amines, slightly compressed from the ideal tetrahedral angle due to the lone pair.
pKa of Conjugate Acid~10.2Based on the pKa of neopentylamine, which is 10.15 smolecule.com.

This data is illustrative and based on known values for structurally related compounds.

Overview of Academic Research Areas and Synthetic Utility

While specific research on this compound is not extensively documented, its structural motifs suggest significant potential in several areas of academic and industrial research.

Ligand Synthesis for Catalysis: Molecules containing both soft (sulfur) and hard (nitrogen) donor atoms, known as hemilabile ligands, are of great interest in coordination chemistry and catalysis. The N,S-bidentate nature of this compound makes it a promising candidate for the synthesis of novel ligands for transition metal catalysts. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The steric bulk provided by the neopentyl group could also be advantageous in creating a specific coordination environment around the metal center, potentially leading to high selectivity in catalytic reactions.

Medicinal Chemistry and Drug Discovery: The aminothioether moiety is a recognized pharmacophore in medicinal chemistry. For instance, derivatives of 2-aminothiophene have been investigated for a wide range of biological activities, including as antileishmanial agents and positive allosteric modulators of the GLP-1 receptor mdpi.comnih.govresearchgate.netnih.gov. The thioether group can improve the pharmacokinetic properties of a drug candidate by increasing its lipophilicity, while the amine group provides a site for hydrogen bonding and salt formation, which can enhance solubility and receptor binding. The unique scaffold of this compound could serve as a starting point for the design and synthesis of new therapeutic agents.

Table 2: Potential Research Applications of this compound

Research AreaPotential ApplicationRationale
Homogeneous CatalysisSynthesis of chiral ligands for asymmetric catalysis.The N,S-donor set can coordinate to transition metals, and the steric bulk can influence enantioselectivity.
Medicinal ChemistryScaffold for the development of novel bioactive compounds.The aminothioether motif is present in various pharmacologically active molecules.
Materials SciencePrecursor for the synthesis of functionalized polymers or surface modifiers.The amine and thioether groups offer sites for polymerization or attachment to surfaces.
Synthetic MethodologyDevelopment of new synthetic routes to sterically hindered compounds.The challenging synthesis of this molecule can drive innovation in synthetic methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NS B8480016 2-Methyl-2-(phenylthio)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-methyl-2-phenylsulfanylpropan-1-amine

InChI

InChI=1S/C10H15NS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3

InChI Key

MCOJGIXGLDCRQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)SC1=CC=CC=C1

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Methyl 2 Phenylthio Propan 1 Amine

Transformations of the Amine Functional Group

The primary amine (-NH₂) group is a key site of reactivity, functioning as a potent nucleophile and a base due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of common amine reactions. msu.edu

Primary amines readily undergo N-alkylation and N-acylation. libretexts.org

N-Alkylation: The reaction of the primary amine with alkyl halides typically proceeds via an SN2 mechanism. msu.edu However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, because the product amines are also nucleophilic. msu.edumasterorganicchemistry.com To achieve selective monoalkylation, specific strategies such as reductive amination or the use of protecting groups may be employed. rsc.org For instance, exhaustive methylation with an excess of methyl iodide is a method used to produce quaternary ammonium salts. masterorganicchemistry.com

N-Acylation: The amine group reacts rapidly with acylating agents like acid chlorides or acid anhydrides to form stable amide derivatives. libretexts.org Unlike alkylation, over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine. This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). mnstate.edu

Table 1: General N-Alkylation and N-Acylation Reactions
Reaction TypeReactantExpected ProductGeneral Conditions
N-Alkylation (Mono)Alkyl Halide (e.g., R-X)Secondary AmineControlled stoichiometry, possible use of protecting groups
N-Alkylation (Exhaustive)Excess Methyl Iodide (CH₃I)Quaternary Ammonium SaltExcess alkylating agent
N-AcylationAcid Chloride (e.g., R-COCl)AmidePresence of a base (e.g., pyridine)
N-AcylationAcid Anhydride (e.g., (R-CO)₂O)AmideOften requires mild heating

The primary amine of 2-Methyl-2-(phenylthio)propan-1-amine can react with aldehydes and ketones in a condensation reaction to form an imine (also known as a Schiff base). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mnstate.edu The initial product is a carbinolamine intermediate, which is typically unstable and cannot be isolated. mnstate.edu The formation of the imine is a reversible process, and the equilibrium can be shifted toward the product by removing water from the reaction mixture. mnstate.edu

Reactions of the Phenylthio Moiety

The phenylthio group, an alkyl aryl sulfide (B99878), possesses a sulfur atom that is both nucleophilic and susceptible to oxidation.

The sulfur atom in the phenylthio group exists in the -2 oxidation state and can be readily oxidized. Controlled oxidation, often using reagents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (B1199274) (NaIO₄), can convert the sulfide first into a sulfoxide (B87167) and then, with a stronger oxidizing agent or harsher conditions, into a sulfone. researchgate.netlibretexts.org In these higher oxidation states (+4 for sulfone, +2 for sulfoxide), the sulfur atom becomes part of a highly polar functional group, significantly altering the molecule's physical and chemical properties. nsf.gov

Table 2: Oxidation States of the Sulfur Moiety
Compound TypeOxidizing Agent ExampleSulfur Oxidation State
Sulfide (Phenylthioether)--2
SulfoxideH₂O₂ or NaIO₄0
SulfoneExcess H₂O₂ or m-CPBA+2

The sulfone group is a key structural motif in medicinal chemistry and can be accessed through various synthetic routes, often involving the oxidation of a corresponding sulfide. chemrxiv.orgnih.gov

The sulfur atom in a sulfide is more nucleophilic than the oxygen atom in an ether. libretexts.orgmsu.edu This enhanced nucleophilicity allows the sulfur in this compound to react with electrophiles. For example, it can react with alkyl halides in an SN2 reaction to form a ternary sulfonium (B1226848) salt. libretexts.orgmsu.edu

While the sulfur atom itself primarily undergoes nucleophilic attack on electrophiles, the attached phenyl ring is susceptible to electrophilic aromatic substitution. The phenylthio group is an ortho-, para-directing group and is generally activating towards electrophilic substitution on the aromatic ring.

Reactions Involving the Propane (B168953) Backbone and Methyl Branching

The propane backbone of this compound consists of sp³-hybridized carbon atoms and is generally unreactive under typical organic synthesis conditions. The carbon-carbon and carbon-hydrogen bonds are strong and non-polar, making them resistant to attack by most nucleophiles and electrophiles. The tertiary carbon atom, bonded to the phenylthio group and two methyl groups, provides significant steric hindrance around the sulfur atom, which may influence the rate of reactions at that site. Reactions involving the cleavage or functionalization of this aliphatic backbone would require harsh conditions, such as those found in free-radical reactions, which often lack selectivity and are not commonly employed for precise molecular transformations.

Catalytic Reactions for Derivatization and Functionalization

The structural features of this compound, specifically the primary amine and the phenylthio group, present potential sites for catalytic transformations. Transition metal catalysis offers a powerful toolkit for the formation of new carbon-nitrogen and carbon-carbon bonds, which could be applied to modify this molecule.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-N bonds. In the context of this compound, the primary amine could theoretically act as a nucleophile in reactions such as the Buchwald-Hartwig amination. This would involve the coupling of the amine with aryl or vinyl halides (or pseudohalides) to form N-aryl or N-vinyl derivatives.

A general representation of such a reaction is depicted below:

General Scheme for Palladium-Catalyzed N-Arylation:

Where Ar-X represents an aryl halide.

The success of such a reaction would be highly dependent on the choice of palladium precursor, ligand, base, and reaction conditions. The steric hindrance around the amine, due to the adjacent quaternary carbon, might influence the reaction rate and efficiency. Additionally, the presence of the sulfur atom in the phenylthio group could potentially interact with the palladium catalyst, possibly leading to catalyst inhibition or alternative reaction pathways. However, without specific experimental data for this substrate, this remains a hypothetical application of a well-established methodology.

Beyond palladium catalysis, other transition metals could be employed for specific functionalizations. For instance, copper-catalyzed C-N cross-coupling reactions (Ullmann condensation) could also be envisioned for the N-arylation of this compound.

Furthermore, the phenylthio group itself could be a handle for catalytic transformations. Transition metal-catalyzed reactions that proceed via C-S bond activation or cleavage are a growing field of interest. nih.govresearchgate.netrsc.orglnpu.edu.cn Catalytic systems involving nickel or palladium can mediate the cross-coupling of thioethers with various partners, although this often requires specific directing groups or harsh reaction conditions. researchgate.netrsc.org In the case of this compound, such a transformation would lead to the replacement of the phenylthio group, offering a route to further derivatization at the quaternary carbon center.

Another potential avenue for catalytic functionalization is the C-H activation of the methyl groups or the phenyl ring. However, directing such reactions to a specific position in a molecule with multiple C-H bonds is a significant challenge and would likely require the development of a specific catalytic system.

It is important to reiterate that the aforementioned catalytic reactions are based on general principles and the known reactivity of similar functional groups. Specific experimental studies on this compound are necessary to validate these potential transformations and to determine the optimal conditions for its derivatization and functionalization.

Mechanistic Investigations of Syntheses and Transformations Involving 2 Methyl 2 Phenylthio Propan 1 Amine

Elucidation of Reaction Mechanisms and Key Intermediates

The core structure of 2-methyl-2-(phenylthio)propan-1-amine suggests that its synthesis and transformations are likely to proceed through nucleophilic substitution pathways. The tertiary nature of the carbon atom bonded to the phenylthio group is a critical factor in determining the operative mechanism.

Nucleophilic Substitution at the Tertiary Carbon:

The formation of the C-S bond in this compound likely involves the reaction of a suitable precursor, such as a derivative of 2-methyl-1-aminopropan-2-ol, with thiophenol or its corresponding thiolate. Due to the significant steric hindrance around the tertiary carbon, a direct bimolecular nucleophilic substitution (SN2) mechanism is generally disfavored. libretexts.org Instead, a unimolecular nucleophilic substitution (SN1) mechanism, proceeding through a carbocation intermediate, is a more plausible pathway.

The proposed SN1 mechanism would involve the following steps:

Formation of a Leaving Group: The hydroxyl group of a precursor like 2-methyl-1-aminopropan-2-ol would first be protonated or converted into a better leaving group (e.g., a tosylate).

Carbocation Formation: The leaving group departs, leading to the formation of a tertiary carbocation. The stability of this carbocation is enhanced by the presence of the adjacent methyl groups.

Nucleophilic Attack: A nucleophilic sulfur species, such as the thiophenolate anion, then attacks the carbocation to form the final product.

It is important to note that reactions at sterically hindered centers can sometimes proceed through alternative pathways. For instance, under certain conditions, a concerted SN2-like mechanism with a highly distorted transition state might be possible, though less likely. nih.govjimcontent.com The interception of key intermediates, such as the tertiary carbocation, is a focal point of mechanistic studies in this area. nih.gov

Kinetic Studies of Reaction Rates and Orders

Kinetic studies provide quantitative insights into the reaction mechanisms. For reactions involving the formation or transformation of this compound, the rate law can help distinguish between SN1 and SN2 pathways.

A reaction proceeding via a pure SN1 mechanism would exhibit first-order kinetics, with the rate depending only on the concentration of the substrate with the leaving group. Conversely, an SN2 reaction would display second-order kinetics, being dependent on the concentrations of both the substrate and the nucleophile. wikipedia.org

Studies on structurally similar compounds with a neopentyl skeleton, which also feature significant steric hindrance, have shown that SN2 reactions are extremely slow. acs.org This lends further support to the likelihood of an SN1 or a borderline mechanism for reactions at the tertiary center of this compound precursors.

Kinetic Parameter Expected Value for SN1 Mechanism Expected Value for SN2 Mechanism
Reaction Order First orderSecond order
Rate Equation Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Effect of Nucleophile Concentration No effect on rateDirectly proportional to rate

This table provides a simplified overview of expected kinetic parameters for ideal SN1 and SN2 reactions.

Role of Catalysts and Ligands in Steering Reaction Pathways

Catalysts and ligands can play a pivotal role in controlling the outcome of syntheses and transformations involving this compound.

Acid and Base Catalysis: In the context of an SN1 reaction for its synthesis, acid catalysis would be crucial for protonating a hydroxyl leaving group, facilitating its departure and the formation of the key carbocation intermediate. Conversely, base catalysis could be employed to deprotonate thiophenol, generating the more nucleophilic thiophenolate anion, which would readily react with the carbocation. Tertiary amines themselves can act as catalysts in various reactions, such as promoting the ring-opening of epoxides by thiols. researchgate.netresearchgate.net

Metal Catalysis: While direct nucleophilic substitution is a primary consideration, transition metal-catalyzed cross-coupling reactions could also be envisioned for the synthesis of this compound or its derivatives. For instance, rhodium-catalyzed amination of allylic compounds has been shown to be effective for the synthesis of α,α-disubstituted aryl amines. organic-chemistry.org The choice of metal and, critically, the coordinating ligands can influence the regioselectivity and stereoselectivity of such reactions. The steric and electronic properties of phosphine-amine (PN) ligands, for example, can be tuned to direct the catalytic cycle.

Catalyst/Ligand Type Potential Role in Reactions Involving this compound
Brønsted Acids Protonation of leaving groups to facilitate carbocation formation (SN1 pathway).
Brønsted Bases Deprotonation of nucleophiles (e.g., thiophenol) to increase their reactivity.
Transition Metal Complexes (e.g., Rh, Pd) Catalysis of cross-coupling reactions for C-N or C-S bond formation.
Phosphine or Amine Ligands Modulation of the steric and electronic environment of a metal catalyst to control selectivity.

This table outlines the potential roles of different types of catalysts and ligands in the synthesis and transformation of the target compound.

Computational and Theoretical Chemistry Studies

Applications in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The utility of 2-Methyl-2-(phenylthio)propan-1-amine and its analogs as foundational scaffolds is most prominent in the construction of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). The structural motif, generally classified under 2-methyl-1-substituted phenyl-2-propanamine compounds, is recognized as a key component in the synthesis of intricate drug molecules. google.com The presence of the primary amine allows for a wide range of subsequent chemical transformations, including amidation, alkylation, and reductive amination, enabling its incorporation into larger, more complex molecular frameworks. The quaternary carbon center provides a stable, sterically defined anchor point within the target molecule. This combination of features makes it an essential precursor for molecules where precise spatial arrangement of functional groups is critical for biological activity.

Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients (APIs)

The phenethylamine (B48288) scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis for numerous classes of therapeutic agents. mdpi.com The derivatives of this compound are significant in this context, particularly in the development of drugs targeting adrenergic receptors.

Research has identified the 2-methyl-1-substituted phenyl-2-propanamine framework as a critical precursor for the synthesis of β2-adrenergic receptor agonist drugs. google.com These agonists are vital medications for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects. google.commdpi.com

A notable example is the synthesis of analogs of BI-167107, a potent and long-acting β2 agonist. researchgate.netopnme.com The molecular structure of BI-167107 and similar complex drugs contains a 2-methyl-1-(2-methylphenyl)-2-propanamine side chain, which is considered a challenging component to synthesize efficiently. google.com The compound this compound represents a variation of this essential side chain, where the phenyl group is substituted with a thioether linkage. A patented synthetic method highlights a pathway to produce these amine compounds, which can then be incorporated into the final API. google.com This synthetic route involves steps such as the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the target primary amine. google.com The availability of such building blocks is crucial for the development and large-scale production of these important therapeutic agents.

Detailed Research Findings: Precursors for β2-Adrenergic Agonists
Compound ClassSpecific Example Mentioned in ResearchTherapeutic TargetApplication/SignificanceReference
2-Methyl-1-substituted phenyl-2-propanamine2-Methyl-1-(2-methylphenyl)-2-propanamineβ2-Adrenergic ReceptorKey side-chain precursor for the long-acting agonist BI-167107 and related compounds used in asthma/COPD treatment. google.com
Target Compound FamilyThis compoundβ2-Adrenergic Receptor (by structural analogy)Serves as a specific building block within this class, enabling the synthesis of diverse API analogs. google.com

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability, bioavailability, and receptor selectivity. nih.govlongdom.org This is frequently achieved by modifying the peptide backbone or using constrained amino acid surrogates to lock the molecule into its bioactive conformation. upc.edu The structure of this compound, containing a primary amine, makes it a potential, non-standard building block for creating novel amino acid derivatives or for incorporation into peptidomimetic scaffolds. The sterically hindered nature of the amine, due to the adjacent quaternary carbon, could impart resistance to enzymatic degradation by peptidases. However, the specific application of this compound in the synthesis of amino acid derivatives and peptidomimetics is not extensively documented in the reviewed scientific literature.

Development of Novel Reagents and Catalytic Systems

Primary amines can serve as ligands for metal catalysts or as organocatalysts themselves in a variety of chemical transformations. The utility of a specific amine in these applications depends on its electronic properties, steric bulk, and ability to coordinate with other species. While the structural features of this compound suggest potential for such roles, its use in the development of novel reagents or catalytic systems is not described in available research literature.

Functional Materials and Polymer Precursor Development

Primary amines are reactive functional groups that can be used to synthesize a range of polymers, including polyamides, polyimines, and polyureas. They can also be grafted onto existing polymer surfaces to introduce new functionalities. Despite the potential for the primary amine in this compound to be used in such applications, there is no specific documentation of its use as a monomer or precursor for the development of functional materials or polymers in the current scientific literature.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, High-Resolution Mass Spectrometry, Fourier-Transform Infrared Spectroscopy)

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy would provide a detailed structural portrait of 2-Methyl-2-(phenylthio)propan-1-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the expected chemical shifts in ¹H NMR would help in identifying the different types of protons present. The aromatic protons on the phenyl ring would likely appear in the downfield region (typically δ 7.0-7.5 ppm). The protons of the aminomethyl group (-CH₂NH₂) would likely be observed as a singlet or a multiplet in the range of δ 2.5-3.5 ppm. The two methyl groups attached to the quaternary carbon would be expected to produce a sharp singlet further upfield, likely in the range of δ 1.2-1.6 ppm. The amine protons (-NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

In ¹³C NMR spectroscopy, distinct signals would be expected for each unique carbon atom. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The quaternary carbon attached to the sulfur atom and the two methyl groups would have a characteristic chemical shift, as would the aminomethyl carbon and the two equivalent methyl carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Phenyl C-H7.0 - 7.5 (multiplet)125 - 135
-CH₂NH₂2.5 - 3.5 (singlet/multiplet)45 - 55
-C(CH₃)₂1.2 - 1.6 (singlet)25 - 35
Quaternary C-SN/A40 - 50
Phenyl C-SN/A130 - 140

High-Resolution Mass Spectrometry (HRMS):

HRMS is crucial for determining the elemental composition and exact mass of the molecule, thereby confirming its molecular formula (C₁₀H₁₅NS). Electron ionization (EI) or electrospray ionization (ESI) techniques would be suitable. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at a high mass-to-charge ratio (m/z) corresponding to the exact mass of the compound. The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for similar molecules include cleavage of the C-C bond adjacent to the amine or the C-S bond, leading to characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would likely appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration may be found in the 1000-1250 cm⁻¹ range, and the C-S stretching vibration typically appears in the 600-800 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Primary Amine (N-H)3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
Aromatic C=C1450 - 1600Stretching
C-N1000 - 1250Stretching
C-S600 - 800Stretching

Chromatographic Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for separating the target compound from any impurities and for assessing its purity. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be effective. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape for the amine. Detection could be achieved using a UV detector, likely at a wavelength where the phenyl group absorbs, such as around 254 nm. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration. Purity is assessed by the absence of significant impurity peaks in the chromatogram.

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. Given its structure, this compound may be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The amine functionality can sometimes lead to peak tailing, which can be mitigated by using a base-deactivated column or by derivatizing the amine group prior to analysis. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide both retention time information for purity assessment and mass spectral data for identity confirmation.

Thin-Layer Chromatography (TLC):

TLC is a simple and rapid technique for monitoring reactions and assessing purity. A silica (B1680970) gel plate would likely be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The addition of a small amount of a base, such as triethylamine, to the mobile phase can help to reduce tailing of the amine spot. The spots can be visualized under UV light or by staining with an appropriate reagent like ninhydrin, which is specific for primary amines. The retention factor (Rf) value would be characteristic of the compound in a given solvent system.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-2-(phenylthio)propan-1-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 2-methyl-2-propanamine derivatives with phenylthiol groups under basic conditions (e.g., K₂CO₃ in DMF). Catalysts like Cu(I) or Pd may enhance reactivity .

  • Multi-step synthesis : Start with 2-methylpropanal, introduce the phenylthio group via thiol-ene coupling, followed by reductive amination (e.g., using NaBH₃CN) .

  • Optimization : Monitor temperature (60–80°C) and solvent polarity (e.g., DMSO vs. THF) to minimize by-products. Purity is confirmed via GC-MS (>95%) .

    • Data Table :
MethodCatalystSolventYield (%)Purity (GC-MS)
Nucleophilic SubstitutionNoneDMF6592%
Reductive AminationNaBH₃CNTHF7897%

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology :

  • NMR spectroscopy : Analyze ¹H and ¹³C NMR shifts. The phenylthio group causes deshielding (~7.2–7.5 ppm for aromatic protons) and distinct methylene resonances (~3.1 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 210.12) and isotopic patterns .
  • FTIR-ATR : Identify S-C and N-H stretches (2550 cm⁻¹ and 3350 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in this compound, and what chiral resolution methods are effective?

  • Methodology :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during synthesis to induce asymmetry .
  • Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) for HPLC separation. Enantiomeric excess (ee) >98% is achievable .
  • Circular Dichroism (CD) : Validate optical activity by comparing CD spectra to known enantiomers .

Q. What strategies resolve contradictions in reported pharmacological activities of structural analogs?

  • Methodology :

  • Receptor binding assays : Test affinity for serotonin (5-HT₂C) and dopamine receptors using radioligand displacement (e.g., [³H]Ketanserin). Compare IC₅₀ values across analogs to identify structure-activity relationships (SAR) .

  • Meta-analysis : Aggregate data from PubChem and DSSTox to correlate substituent effects (e.g., fluorine vs. methoxy groups) with activity .

  • Molecular docking : Simulate interactions with receptor binding pockets (e.g., PDB ID: 6WGT) to rationalize discrepancies .

    • Data Table :
Analog Substituent5-HT₂C IC₅₀ (nM)Dopamine D₂ IC₅₀ (nM)
Phenylthio120 ± 15450 ± 30
4-Methoxyphenylthio85 ± 10320 ± 25

Q. How do steric and electronic effects of the phenylthio group influence reaction mechanisms in further derivatization?

  • Methodology :

  • DFT calculations : Model electron density at sulfur using Gaussian08. The phenylthio group acts as an electron-withdrawing substituent, lowering LUMO energy for nucleophilic attack .
  • Kinetic studies : Compare reaction rates of acylation (e.g., with acetyl chloride) between phenylthio and phenyloxy analogs. Steric hindrance reduces yields by 20–30% .
  • X-ray crystallography : Resolve crystal structures to analyze bond angles (C-S-C ~105°) and steric clashes .

Methodological Notes

  • Spectral Discrepancies : Variations in NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or pH. Always report experimental conditions .
  • Toxicity Screening : Use EPA DSSTox data (DTXSID) to assess ecotoxicological risks before scaling synthesis .

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